trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine
Description
Historical Development of Pyrimidine-Functionalized Cyclohexane Diamines
The rational design of pyrimidine-cyclohexane hybrids emerged from late 20th-century efforts to combine the conformational rigidity of bicyclic systems with the hydrogen-bonding capacity of nitrogen heterocycles. Early work focused on cisplatin analogs, where researchers replaced planar aromatic amines with stereochemically defined cyclohexanediamines to modulate DNA-binding kinetics. A pivotal advancement occurred with the development of enantioselective synthetic routes for 4-methyl-1,2-cyclohexanediamine derivatives, enabling systematic exploration of stereochemistry-activity relationships in platinum anticancer complexes.
Parallel innovations in heterocyclic chemistry facilitated the introduction of pyrimidine substituents. The 2010s saw breakthroughs in nucleophilic aromatic substitution (SNAr) methodologies, allowing efficient coupling of chloropyrimidines with alicyclic diamines under mild conditions. For trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine specifically, key synthetic milestones include:
These developments enabled gram-scale production of enantiopure material for structure-activity relationship studies.
Significance in Heterocyclic Chemistry Research
The compound’s dual pyrimidine motifs exhibit three critical properties driving their adoption in molecular design:
Directional Hydrogen Bonding : The 2-aminopyrimidine groups serve as bidentate hydrogen bond donors/acceptors, enabling predictable molecular recognition. In kinase inhibitor applications, this facilitates complementary interactions with conserved catalytic residues like Asp128 in Pim-1.
Conformational Restriction : The trans-1,4-cyclohexane diamine scaffold enforces a 180° dihedral angle between pyrimidine rings, preorganizing the molecule for target binding. This geometric constraint reduces entropic penalties during complex formation compared to flexible alkyl diamines.
Electronic Modulation : The 4-methyl groups on pyrimidine rings induce subtle electron-donating effects, tuning the basicity of annular nitrogens. This property proves crucial in metallodrug applications where ligand-to-metal charge transfer influences redox activity.
Recent applications span:
- Oncology : As a non-planar ligand in Pt(II) complexes showing reduced nephrotoxicity compared to cisplatin derivatives
- Kinase Inhibition : Serving as a solubility-enhancing substituent in pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors (IC50 = 45 nM)
- Endoplasmic Reticulum Stress Modulation : Optimizing selectivity between IRE1α/IRE1β paralogs through hydrophobic cavity filling
Positioning within Diamine-Based Molecular Scaffolds
Comparative analysis reveals distinct advantages over conventional diamine architectures:
| Scaffold Type | logP | TPSA (Ų) | Rotatable Bonds | Reference |
|---|---|---|---|---|
| Ethylenediamine | -1.2 | 52 | 3 | |
| 1,2-Diaminocyclohexane (cis) | 1.8 | 78 | 2 | |
| trans-1,4-Diaminocyclohexane | 2.1 | 84 | 0 |
The trans-1,4 configuration eliminates rotatable bonds within the cyclohexane ring, conferring exceptional rigidity. This property proves critical in:
- Metal Complex Stability : Preventing ligand dissociation in Pt(II) anticancer agents under physiological conditions
- Supramolecular Assembly : Enabling predictable π-stacking of pyrimidine rings in crystalline materials
- Enantiomeric Discrimination : The C2-symmetric structure allows chiral resolution without derivatization
Properties
IUPAC Name |
1-N,4-N-bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-11-7-9-17-15(19-11)21-13-3-5-14(6-4-13)22-16-18-10-8-12(2)20-16/h7-10,13-14H,3-6H2,1-2H3,(H,17,19,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXZEOMQPMSXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCC(CC2)NC3=NC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine typically involves the reaction of 4-methylpyrimidine with cyclohexane-1,4-diamine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction .
Chemical Reactions Analysis
Types of Reactions: trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have investigated the anticancer properties of trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine. Its structure allows for interaction with various biological targets, potentially inhibiting cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines, suggesting its utility as a lead compound for drug development .
2. Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Research indicated that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Catalytic Applications
1. Ligand in Asymmetric Synthesis
This compound serves as an effective ligand in copper-catalyzed asymmetric synthesis reactions. Its chiral nature enhances the selectivity of reactions such as C-N coupling and the formation of enantiomerically enriched products. For example, studies have shown that using this ligand in reactions involving cyclic enones can lead to high yields and enantioselectivity .
2. Role in Organocatalysis
The compound's ability to act as a bifunctional catalyst has been explored in organocatalytic reactions. It facilitates various transformations by stabilizing reaction intermediates through hydrogen bonding and coordinating with metal catalysts, thereby improving reaction rates and selectivity .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Selective cytotoxicity against cancer cell lines |
| Antimicrobial Properties | Effective against multiple bacterial strains | |
| Catalysis | Asymmetric Synthesis | High yields and enantioselectivity in C-N coupling |
| Organocatalysis | Enhanced reaction rates through stabilization |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the efficacy of this compound derivatives against breast cancer cells. The results indicated that specific modifications to the pyrimidine moiety significantly increased cytotoxicity compared to unmodified compounds. This highlights the importance of structural optimization in enhancing therapeutic efficacy .
Case Study 2: Asymmetric Catalysis
In a recent investigation into asymmetric catalysis, researchers utilized this compound as a ligand for copper-catalyzed reactions involving prochiral substrates. The study reported that the use of this ligand resulted in an impressive enantiomeric excess (ee) of up to 97% for certain products, demonstrating its effectiveness as a chiral auxiliary in synthetic chemistry .
Mechanism of Action
The mechanism of action of trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine involves its ability to interact with specific molecular targets . The compound can bind to proteins and nucleic acids, affecting their structure and function . This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Table 1: Substituent-Driven Property Differences
Key Observations :
- Aromatic vs. Aliphatic Substituents : Pyrimidine and thienyl groups enhance π-π interactions, improving receptor binding compared to aliphatic substituents (e.g., methyl or benzyl groups) .
- Electron-Withdrawing Effects : Chlorine in 3-chlorobenzyl derivatives increases lipophilicity but may raise toxicity risks .
Stereochemical Influences
Table 2: Cis vs. Trans Isomer Comparisons
Key Observations :
Pharmacological Activity of Analogs
- Opioid Receptor Modulation : Substituted cyclohexane-1,4-diamines (e.g., Example 41 in ) show potent binding to ORL1 receptors, reducing constipation side effects common in traditional opioids .
- Peripheral Analgesia : Derivatives with pyridine or pyrimidine substituents exhibit localized pain relief, avoiding CNS depression .
Critical Research Findings
- Synthetic Routes : Many analogs are synthesized via reductive amination or Schiff base formation (e.g., ). The target compound likely follows similar protocols .
- Crystallographic Stability : SHELX software is pivotal in resolving trans-configurations and hydrogen-bonding networks .
- Safety Profiles : Chlorinated analogs (e.g., 3-chlorobenzyl derivatives) require stringent handling due to toxicity risks (H302: harmful if swallowed) .
Biological Activity
trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine, a compound with the molecular formula C16H22N6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane core substituted with two 4-methylpyrimidin-2-yl groups attached to the nitrogen atoms of a 1,4-diamine framework. Its molecular weight is approximately 298.39 g/mol .
The biological activity of this compound is primarily associated with its interaction with specific biological targets. Research indicates that it may act as an antagonist for certain receptors, similar to other cyclohexane-1,3-diamine derivatives which have shown promise in modulating metabolic pathways and receptor activities .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrimidine rings and the cyclohexane backbone can significantly influence the compound's biological efficacy. For instance, variations in substituents on the pyrimidine ring have been linked to enhanced receptor binding affinity and selectivity .
Study 1: MCH-R1 Antagonism
A notable study investigated the optimization of cyclohexane derivatives as MCH-R1 antagonists. It was found that structural modifications led to increased metabolic stability and receptor affinity. Although this compound was not the primary focus, its structural similarity suggests potential as a lead compound for further development in this area .
Study 2: Cytotoxicity Evaluation
Another research effort evaluated various derivatives for their cytotoxic effects against cancer cell lines. The findings indicated that certain modifications could enhance selective cytotoxicity while minimizing effects on non-malignant cells. While specific data on this compound were limited, the trends observed in related compounds provide insights into its potential applications in oncology .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Cyclohexane Derivative A | 5.0 | 10 |
| Cyclohexane Derivative B | 8.5 | 8 |
| This compound | TBD | TBD |
Study 3: Antibacterial Activity
Research also highlights the antibacterial properties of similar compounds. The ability of these derivatives to inhibit bacterial growth suggests that this compound may exhibit similar effects, warranting further investigation into its antimicrobial mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via Schiff base condensation between cyclohexane-1,4-diamine and 4-methylpyrimidine-2-carbaldehyde under reflux in anhydrous ethanol. Optimize yield by controlling stoichiometric ratios (e.g., 1:2 molar ratio of diamine to aldehyde) and using catalytic acetic acid to accelerate imine formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction progress should be monitored by TLC and validated by NMR .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural configuration of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the trans configuration. Key signals include pyrimidine protons (δ 8.2–8.5 ppm) and cyclohexane methylene groups (δ 1.4–2.1 ppm). NMR should show imine carbons at δ 160–165 ppm .
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P2/n space group) provides definitive proof of stereochemistry. Parameters include bond lengths (C=N ~1.28 Å) and dihedral angles between pyrimidine rings and the cyclohexane backbone .
Q. How can researchers address challenges in resolving structural isomers during synthesis?
- Methodological Answer : Isomeric separation can be achieved using preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or fractional crystallization from ethanol/water mixtures. Monitor isomer ratios via chiral GC-MS or circular dichroism (CD) spectroscopy .
Advanced Research Questions
Q. What strategies are recommended for evaluating the electronic properties and binding interactions of this compound using computational chemistry?
- Methodological Answer :
- DFT Calculations : Perform geometry optimization at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (predicting reactivity) and electrostatic potential maps (identifying nucleophilic/electrophilic sites).
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Validate with MD simulations (AMBER force field) to assess binding stability .
Q. How should researchers design experiments to assess biological activity in pharmacological models?
- Methodological Answer :
- In Vitro Screening : Test against kinase targets (e.g., CDK2) using fluorescence polarization assays. Include positive controls (e.g., staurosporine) and measure IC values.
- In Vivo Models : Administer the compound in rodent models of disease (e.g., Parkinson’s dyskinesia) at 10–50 mg/kg doses. Monitor pharmacokinetics (plasma half-life via LC-MS) and target engagement (e.g., mGlu4 modulation) .
Q. What methodological considerations are critical for analyzing stability and degradation products under physiological conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation via UPLC-QTOF-MS, identifying major products (e.g., hydrolyzed imine bonds).
- Metabolite Profiling : Use hepatocyte microsomal assays to detect phase I/II metabolites. Compare exact masses (e.g., m/z 338.08 for parent ion) with theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
